4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Overview
Description
4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : New methods have been developed for the synthesis of 1,4-benzoxazepin derivatives, which are structurally related to 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. These include the acylation of N-substituted benzylamines and subsequent intramolecular nucleophilic substitution (Volovnenko et al., 2011).
- Chemical Transformations : Research has shown that certain 1,4-benzoxazepin derivatives can undergo interesting chemical transformations. For example, a study described the reaction of benzoxazepin derivatives with propiolactone, leading to the formation of corresponding 3-propionic acids (Katekar, 1972).
Biological and Pharmacological Applications
- Protein-Tyrosine Kinase Inhibitors : Some 1,4-benzoxazepin derivatives have been synthesized and evaluated as potential protein-tyrosine kinase (PTK) inhibitors. Their inhibitory activities against PTKs have shown that certain substitutions in the compound can enhance its binding to the active pockets of the protein (Li et al., 2017).
- Antimicrobial and Antioxidant Activities : Other derivatives have been studied for their in vitro antimicrobial and antioxidant activities. These studies are crucial for understanding the potential medical applications of these compounds (Sonia et al., 2013).
Other Applications
- Synthetic Methodology Development : The compound's structure has facilitated the development of new synthetic methodologies for creating structurally similar compounds, which can be useful in various chemical industries (Huckle et al., 1972).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDQUVMPHFJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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